4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
Overview
Description
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chloro group at the 4-position and a trifluoromethylphenyl group at the 6-position. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its role as an intermediate in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward various enzymes .
Mode of Action
It is known that the trifluoromethyl group in the molecule can enhance the potency of drugs by lowering the pk_a of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that trifluoromethyl-containing compounds can participate in various reactions involving halogen bonds, such as the diels–alder reaction, aza–diels–alder reaction, michael addition, and nazarov cyclization .
Pharmacokinetics
The presence of the trifluoromethyl group in the molecule can potentially improve the bioavailability of the compound .
Result of Action
Some trifluoromethyl-containing compounds have been shown to exhibit significant analgesic activity .
Action Environment
The trifluoromethyl group in the molecule can potentially enhance the stability of the compound .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction with these enzymes can lead to the formation of reactive intermediates that can further participate in biochemical reactions. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the NF-kB inflammatory pathway, leading to changes in the expression of genes involved in inflammation . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450 enzymes, which leads to the accumulation of substrates and the formation of reactive intermediates . Additionally, this compound can bind to transcription factors, such as NF-kB, inhibiting their activity and thereby reducing the expression of pro-inflammatory genes . These interactions at the molecular level contribute to the overall biochemical effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that the effects of this compound on cellular function can persist, with some effects becoming more pronounced over time due to the accumulation of reactive intermediates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to toxic effects, such as liver damage and oxidative stress, due to the accumulation of reactive intermediates and the inhibition of detoxifying enzymes . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, some of which may be reactive and participate in further biochemical reactions. The compound can also affect the levels of specific metabolites, altering the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . The localization within these compartments allows this compound to interact with specific enzymes and proteins, thereby modulating their activity and contributing to its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloropyrimidine with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydride or potassium carbonate.
Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are commonly used.
Major Products
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyrimidine ring with aryl boronic acids.
Scientific Research Applications
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antiviral agents.
Biological Research: The compound is used in studies to understand the structure-activity relationships of pyrimidine derivatives and their biological effects.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenylpyrimidine: Similar structure but with different substitution patterns.
4-Chloro-6-(trifluoromethyl)pyrimidine: Lacks the phenyl group, resulting in different chemical properties and applications.
Uniqueness
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is unique due to the presence of both a chloro group and a trifluoromethylphenyl group on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-10-5-9(16-6-17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYMGPDAXCLXSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587783 | |
Record name | 4-Chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
659729-09-6 | |
Record name | 4-Chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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